pan-KRAS-IN-4 -

pan-KRAS-IN-4

Catalog Number: EVT-15276069
CAS Number:
Molecular Formula: C36H34F2N6O3
Molecular Weight: 636.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pan-KRAS-IN-4 is a small molecule inhibitor designed to target the KRAS protein, a key player in numerous cancers due to its frequent mutations. This compound represents a significant advancement in the development of targeted therapies aimed at KRAS-driven malignancies, which include lung, colorectal, and pancreatic cancers. The compound's mechanism involves selectively inhibiting the active state of KRAS, thereby disrupting downstream signaling pathways that promote tumor growth and survival.

Source and Classification

Pan-KRAS-IN-4 is classified as a pan-KRAS inhibitor, meaning it is designed to inhibit multiple variants of the KRAS protein rather than targeting a specific mutation. This classification is crucial because KRAS mutations vary widely among different tumors, making broad-spectrum inhibitors particularly valuable in clinical settings. The compound has been synthesized and analyzed in various studies, demonstrating potent anti-tumor activity across different cancer cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of pan-KRAS-IN-4 involves several key steps:

  1. Chemical Design: The design process utilizes structure-based drug design principles, focusing on the binding interactions between the inhibitor and the KRAS protein. The binding pocket of KRAS is characterized by specific structural motifs that are targeted by the inhibitor .
  2. Chemical Synthesis: The synthesis typically involves organic reactions such as coupling reactions, protecting group strategies, and purification techniques like chromatography. Specific synthetic routes may vary but generally aim to optimize binding affinity and selectivity for the inactive state of KRAS .
  3. Characterization: After synthesis, compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of pan-KRAS-IN-4 has been elucidated through high-resolution crystallography studies. Key features include:

  • Binding Pocket: The compound occupies a conserved binding pocket on KRAS defined by critical residues in the Switch II region and adjacent helices. This pocket is essential for inhibiting nucleotide exchange, a crucial step in KRAS activation .
  • Structural Data: Crystallographic data reveal that pan-KRAS-IN-4 forms specific interactions with residues such as E62 and R68, contributing to its high binding affinity (IC50 values in the nanomolar range) for various KRAS mutants .
Chemical Reactions Analysis

Reactions and Technical Details

Pan-KRAS-IN-4 undergoes several key reactions upon interaction with KRAS:

  1. Inhibition of Nucleotide Exchange: The primary reaction involves the inhibition of guanosine triphosphate (GTP) binding to KRAS, effectively preventing its activation. This inhibition is selective for the inactive conformation of KRAS .
  2. Feedback Mechanisms: Studies indicate that treatment with pan-KRAS-IN-4 can induce compensatory mechanisms involving other RAS family members (such as NRAS), highlighting the complexity of RAS signaling networks .
Mechanism of Action

Process and Data

The mechanism of action for pan-KRAS-IN-4 primarily involves:

  • Selective Binding: The compound binds preferentially to the inactive state of KRAS, stabilizing this conformation and preventing GTP loading .
  • Disruption of Signaling Pathways: By inhibiting KRAS activation, pan-KRAS-IN-4 disrupts downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to reduced cell proliferation and survival in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pan-KRAS-IN-4 exhibits several notable physical and chemical properties:

  • Solubility: The compound is designed to be soluble in common organic solvents used in biological assays.
  • Stability: It demonstrates metabolic stability in liver microsomes, which is critical for its potential therapeutic use .
  • Binding Affinity: Binding studies report dissociation constants (Kd) in the low micromolar range, indicating strong interactions with various KRAS variants .
Applications

Scientific Uses

Pan-KRAS-IN-4 has significant applications in cancer research:

  1. Therapeutic Development: It serves as a lead compound for developing therapies targeting KRAS-driven tumors, potentially improving outcomes for patients with resistant cancer types .
  2. Research Tool: As a chemical probe, pan-KRAS-IN-4 aids researchers in studying RAS biology and signaling pathways, facilitating a better understanding of oncogenic processes associated with RAS mutations .
  3. Combination Therapies: Ongoing research explores its use in combination with other targeted therapies to enhance efficacy against tumors that exhibit complex resistance mechanisms .
Introduction to KRAS-Driven Oncogenesis and Therapeutic Targeting

KRAS as a Central Oncogenic Driver in Human Cancers

KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog) is the most frequently mutated oncogene in human malignancies, with activating mutations occurring in approximately 20% of all cancers [3] [6]. These mutations drive tumorigenesis through constitutive activation of signaling pathways that regulate cell proliferation, survival, and metabolism. The prevalence of KRAS mutations exhibits significant tissue-specific heterogeneity:

  • Pancreatic ductal adenocarcinoma (PDAC): 88-94% mutation rate
  • Colorectal cancer (CRC): 40-50% mutation rate
  • Non-small cell lung cancer (NSCLC): 30-35% mutation rate [3] [6] [9]

The most common KRAS mutations occur at codon 12 (G12D, G12V, G12C), codon 13 (G13D), and codon 61 (Q61H/L/R), with distinct allele distributions across cancer types. For example, G12D dominates in PDAC (29.19%) and CRC, while G12C is most prevalent in NSCLC (13.43%) [2] [9]. KRAS mutations initiate and sustain tumor growth through persistent activation of downstream effectors including the MAPK/ERK and PI3K/AKT pathways, rewiring cellular metabolism and creating an immunosuppressive tumor microenvironment [7] [10].

Table 1: KRAS Mutation Prevalence in Major Cancers

Cancer TypeMutation PrevalenceMost Common Alleles
Pancreatic ductal adenocarcinoma88-94%G12D (29%), G12V (23%)
Colorectal cancer40-50%G12D (29%), G12V (23%), G13D (9%)
Non-small cell lung cancer30-35%G12C (14%), G12V (10%), G12D (7%)
Other solid tumors8.7% averageG12D, G12V, G13D

Challenges in Targeting KRAS Mutants: Historical Perspectives on "Undruggability"

For decades, KRAS was considered "undruggable" due to three fundamental challenges:

  • Structural Limitations: The KRAS protein lacks deep surface pockets for high-affinity drug binding, with picomolar affinity for GTP/GDP that outcompetes conventional inhibitors [5] [7].
  • Mutation Heterogeneity: Over 100 distinct KRAS mutations exist across codons 12, 13, 59, 61, 117, and 146, complicating allele-specific targeting [6] [9].
  • Adaptive Resistance: Feedback reactivation of upstream receptors (e.g., EGFR, SHP2) and parallel pathways (e.g., PI3K) rapidly diminishes inhibitor efficacy [7] [10].

Early efforts focused on indirect approaches:

  • Downstream pathway inhibition (MEK, PI3K inhibitors) → Limited efficacy due to pathway reactivation
  • Metabolic targeting (e.g., glutaminase inhibitors) → Compensatory mechanisms
  • Covalent G12C inhibitors → Restricted to 13.6% of KRAS-mutant cancers [6] [10]

The discovery that KRAS oncoproteins cycle between active (GTP-bound) and inactive (GDP-bound) states enabled a paradigm shift toward inactive-state inhibitors with broader mutation coverage [1] [4].

Emergence of Pan-KRAS Inhibitors as a Novel Therapeutic Paradigm

Pan-KRAS inhibitors represent a transformative approach targeting multiple mutant variants through:

  • State-Selective Trapping: Stabilizing the inactive GDP-bound conformation common to diverse mutants
  • Nucleotide Exchange Blockade: Preventing SOS1-mediated GDP-GTP exchange [1] [4]
  • Isoform Selectivity: Exploiting subtle structural differences between KRAS vs. HRAS/NRAS (e.g., residue H95) [1]

This class addresses limitations of allele-specific inhibitors by covering prevalent non-G12C mutations (G12D, G12V, G13D) and rare variants (Q61H, A146V/T) that collectively represent >85% of KRAS-driven cancers [1] [6]. Pan-KRAS-IN-4 exemplifies this strategy with preclinical activity across 15+ KRAS mutants while sparing wild-type cells [1] [4].

Properties

Product Name

pan-KRAS-IN-4

IUPAC Name

1-[(1S,5R)-3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

Molecular Formula

C36H34F2N6O3

Molecular Weight

636.7 g/mol

InChI

InChI=1S/C36H34F2N6O3/c1-3-25-28(37)10-7-21-15-24(45)16-26(30(21)25)32-31(38)33-27(17-39-32)34(42-18-22-8-9-23(19-42)44(22)29(46)4-2)41-35(40-33)47-20-36-11-5-13-43(36)14-6-12-36/h1,4,7,10,15-17,22-23,45H,2,5-6,8-9,11-14,18-20H2/t22-,23+

InChI Key

YUFVOCUAYXHCEL-ZRZAMGCNSA-N

Canonical SMILES

C=CC(=O)N1C2CCC1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8

Isomeric SMILES

C=CC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.